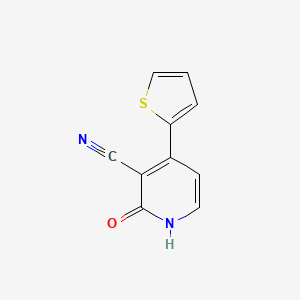

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

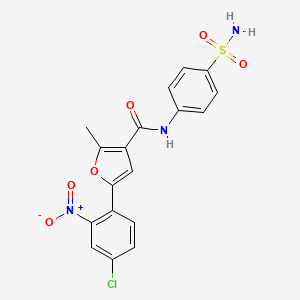

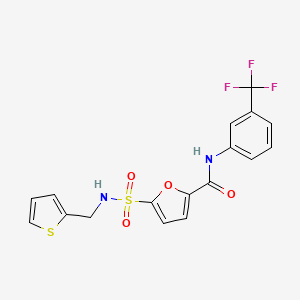

“2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound that has been mentioned in the context of various chemical reactions . It is also known as "6-(2-Furyl)-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile" .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one method involves the reaction of the sodium salt of 2-oxo-4-(2-thienyl)butenoic acid with hydroxylamine in a methanol solution . Another method involves the hydrogenation of sodium and ethyl 2-oxo-4-(2-thienyl)butenoate at Raney nickel and palladium black .

Molecular Structure Analysis

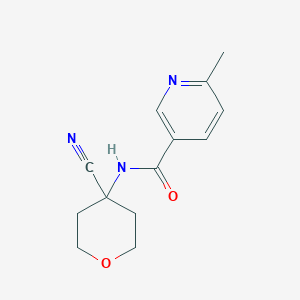

The molecular structure of “this compound” can be inferred from its IUPAC name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is fused with a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For example, it has been used in the synthesis of new fused heterobicyclic nitrogen systems such as 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, 1,3,4-thiadiazolo[2,3-c][1,2,4]triazinone, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile . It has also been involved in hydrogenation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .

Applications De Recherche Scientifique

Antifibrotic Agents : A study by Ismail and Noaman (2005) synthesized a series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, including thieno[3,4-c]pyridone derivatives, for evaluation as antifibrotic agents. Some compounds demonstrated potent antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).

Synthesis of Heterocyclic Compounds : Abdelriheem, Ahmad, and Abdelhamid (2015) focused on synthesizing various compounds, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, from related chemical structures (Abdelriheem et al., 2015).

Optical Properties and X-ray Analysis : Cetina, Tranfić, Sviben, and Jukić (2010) synthesized and analyzed the structural features of three pyridine derivatives, including their optical properties using UV–vis absorption and fluorescence spectroscopy (Cetina et al., 2010).

Electrochemical Synthesis and Properties : Brillas, Carrasco, Figueras, Urpí, and Otero (1995) synthesized oxidized poly(2,5-di-(-2-thienyl)-pyrrole) and investigated its electrochemical behavior, solubilities, and electrical conductivities (Brillas et al., 1995).

Antimicrobial and Anticancer Activities : Elewa, Abdelhamid, Hamed, and Mansour (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and evaluated its antibacterial and antitumor activities (Elewa et al., 2021).

Facile and Scalable Preparation of Key Intermediates : Tumey, Bhagirath, Wu, and Boschelli (2008) reported a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles, which are important intermediates in various chemical syntheses (Tumey et al., 2008).

Synthesis of Functionalized Compounds : Sil, Sharon, Maulik, and Ram (2004) synthesized 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles via ring contraction of suitably functionalized 2H-pyran-2-ones (Sil et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPYVKHGOXOHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)

![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)